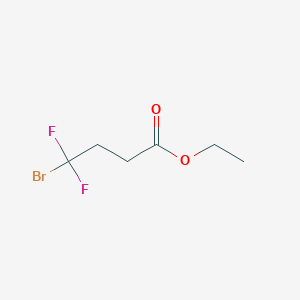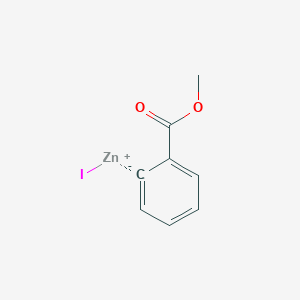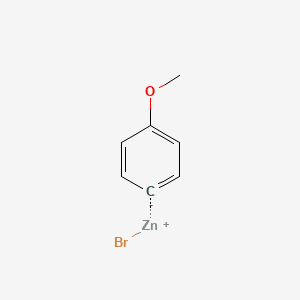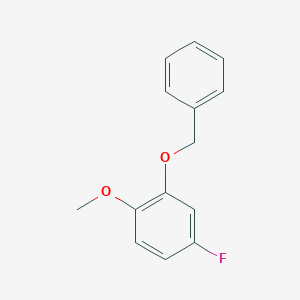
3-(Benzoxy)-5-chlorobenzoic acid
Overview
Description
3-(Benzoxy)-5-chlorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoxy group and a chlorine atom attached to the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ (ppar-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially lead to conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Compounds with similar structures have been shown to influence amino acid and fatty acid metabolism pathways . These pathways play vital roles in energy production, protein synthesis, and cellular signaling .
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been reported to have a total systemic exposure (auc_total) of 663 ± 10 μg min/mL, and an elimination half-life (T_el 1/2) of 394 ± 39 min . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit ppar-γ agonist activity, capable of activating glucokinase and inhibiting protein glycation . These activities could potentially lead to various cellular effects, including changes in glucose metabolism and protein function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of similar compounds, such as cypermethrin and other pyrethroid pesticides, can be influenced by microbial activity in the soil . Additionally, the synthesis and accumulation of secondary metabolites in plants, which include a wide range of compounds similar to 3-(Benzoxy)-5-chlorobenzoic acid, can be influenced by various environmental factors such as light, temperature, and soil nutrients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoxy)-5-chlorobenzoic acid typically involves the benzoylation of 3-hydroxy-4-nitrobenzoic acid using 3,5-dichlorobenzoyl chloride and potassium carbonate in aqueous isopropanol at low temperatures (0–10°C) followed by room temperature (20–30°C) for a few hours. The subsequent reductive cyclization is carried out using zinc in methanesulfonic acid at elevated temperatures (100–110°C) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzoxy)-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as zinc in acidic conditions.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in methanesulfonic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Benzoxy)-5-chlorobenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-Chlorobenzoic acid
- 5-Chlorobenzoic acid
- Benzoxybenzoic acid
Comparison: 3-(Benzoxy)-5-chlorobenzoic acid is unique due to the presence of both a benzoxy group and a chlorine atom on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the benzoxy group may enhance the compound’s lipophilicity, affecting its solubility and bioavailability .
Properties
IUPAC Name |
3-chloro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGCTENTYBZIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylbenzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)





![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)






